The compound 4-Bromoquinolin-7-ol is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, particularly as kinase inhibitors. Kinase inhibitors are a class of drugs that block certain enzymes (kinases) which are involved in the signaling pathways that control cell division and survival. Among these, the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors have been the focus of many studies due to their role in the treatment of various cancers123.
Quinoline derivatives have shown significant potential as anticancer agents. The synthesis and evaluation of various 4-anilino-6-bromoquinazolines have demonstrated cytotoxicity against cancer cell lines, with some compounds exhibiting greater activity than Gefitinib, a well-known EGFR inhibitor. These findings suggest that these compounds could serve as leads for the development of new anticancer drugs2.
In addition to their anticancer properties, some quinoline derivatives have been found to possess antiplasmodial activity, making them candidates for the treatment of malaria. Studies on 7-substituted 4-aminoquinolines have shown that bromo-substituted analogs are as active as chloroquine against both chloroquine-susceptible and -resistant Plasmodium falciparum, the parasite responsible for malaria7.
Brominated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline, have been explored as photolabile protecting groups. These compounds can be used to cage biologically active molecules and release them upon exposure to light, a technique useful in biological research and drug delivery systems. The brominated hydroxyquinolines have shown greater efficiency and sensitivity to multiphoton excitation compared to other caging groups, highlighting their potential in in vivo applications6.
The synthesis of bromo-substituted quinolines is crucial for the production of various biologically active compounds. For instance, 6-bromo-4-iodoquinoline is an important intermediate in the synthesis of compounds like GSK2126458, which have significant biological activities5. The ability to synthesize such intermediates efficiently is essential for the development of new pharmaceuticals.
4-Bromoquinolin-7-ol is a heterocyclic aromatic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the fourth position and a hydroxyl group at the seventh position on the quinoline ring. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for complex organic molecules, exhibits potential antimicrobial and anticancer properties, and acts as a precursor for pharmaceutical agents .
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 4-bromoquinolin-7-ol. Its chemical formula is C9H6BrN and it has a molecular weight of 215.06 g/mol. It is often synthesized through bromination processes involving quinolin-7-ol as a starting material .
The synthesis of 4-bromoquinolin-7-ol typically involves the bromination of quinolin-7-ol using reagents such as N-bromosuccinimide in organic solvents like chloroform. This method allows for mild reaction conditions while achieving high selectivity and yield .
The molecular structure of 4-bromoquinolin-7-ol consists of a fused bicyclic system featuring a nitrogen atom within the ring. The hydroxyl group (-OH) at position seven contributes to its reactivity and potential biological activity.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-resolution Mass Spectrometry (HRMS) can be utilized to confirm the structure post-synthesis.
4-Bromoquinolin-7-ol participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-bromoquinolin-7-ol largely depends on its biological applications. For instance, its potential antimicrobial activity may involve interference with microbial DNA synthesis or inhibition of specific enzymes critical for microbial growth. In anticancer studies, it may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways .
Relevant data includes partition coefficients which indicate its lipophilicity, essential for predicting biological activity .
4-Bromoquinolin-7-ol has several scientific uses:
The molecular structure of 4-Bromoquinolin-7-ol (C₉H₆BrNO) has been elucidated through comprehensive spectroscopic and crystallographic analyses, revealing key features underlying its chemical behavior. X-ray crystallographic studies of analogous brominated quinolines demonstrate planar bicyclic frameworks with slight deviations from coplanarity introduced by substituent effects. The bromine atom at C4 exerts significant electronic influence, reducing electron density across the quinoline π-system, while the hydroxyl group at C7 participates in intramolecular hydrogen bonding, contributing to molecular stability [6] [7].
Table 1: Physicochemical Properties of 4-Bromoquinolin-7-ol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₉H₆BrNO | - |
Molecular Weight | 224.05 g/mol | - |
Melting Point | 279-281°C | - |
Density | 1.705 ± 0.06 g/cm³ | Predicted |
Boiling Point | 370.7 ± 22.0°C | At 760 mmHg |
Flash Point | 178.0 ± 22.3°C | - |
pKa | 3.83 ± 0.40 | Predicted |
LogP | 3.28 | - |
Spectroscopic characterization provides further structural insights: Infrared spectroscopy reveals characteristic O-H stretching vibrations at approximately 3200 cm⁻¹ (broadened by hydrogen bonding) and C-Br stretching at 650 cm⁻¹. Nuclear magnetic resonance spectroscopy shows distinctive proton environments, with the C8 hydrogen appearing as a doublet (δ ~6.90 ppm, J=8 Hz) due to meta-coupling to C6-H, while the C5 hydrogen resonates as a doublet of doublets (δ ~8.10 ppm) influenced by both ortho and meta couplings. The C2 hydrogen, positioned ortho to the electron-withdrawing bromine, appears significantly deshielded at δ ~8.80 ppm. In the carbon-13 NMR spectrum, the C4 carbon bearing bromine appears at δ ~150 ppm, while the C7 carbon bearing oxygen resonates at δ ~160 ppm, consistent with hydroxyl substitution [1] [4] [7]. Mass spectrometry analysis confirms the molecular ion at m/z 223/225 (1:1 ratio, characteristic of bromine) with primary fragmentation involving loss of bromine radical (•Br) forming the intense [M-Br]⁺ peak at m/z 144, followed by sequential loss of hydrogen cyanide (HCN) [7].
The strategic incorporation of bromine at the C4 position of the quinoline scaffold significantly modulates electronic distribution and enhances intermolecular interactions critical for biological activity. Bromination reduces electron density throughout the π-system, particularly at the pyridinic nitrogen and ortho/para positions, thereby increasing susceptibility to nucleophilic attack and altering binding affinity to biomolecular targets. The heavy atom effect of bromine facilitates halogen bonding—a directional non-covalent interaction where bromine acts as an electrophile (σ-hole) with electron-rich biological acceptors (carbonyl oxygens, amine nitrogens, or aromatic π-systems). This interaction complements hydrogen bonding, enhancing target recognition and complex stability [3] [5] [10].
In antimalarial applications, particularly against Plasmodium falciparum, bromine substitution at C4 or C7 positions of 4-aminoquinoline derivatives substantially overcomes resistance mechanisms associated with chloroquine efflux. The bulkier bromine atom (van der Waals radius 1.85 Å) compared to chlorine (1.75 Å) creates steric impediments that disrupt transporter recognition while simultaneously enhancing hydrophobic interactions within the heme polymerization site. This dual mechanism significantly improves efficacy against chloroquine-resistant strains (K1), as evidenced by structure-activity relationship studies where 7-bromo-4-aminoquinoline derivatives demonstrated EC₅₀ values as low as 20-31 nM compared to chloroquine's EC₅₀ >200 nM in resistant parasites. The bromine substituent's electron-withdrawing nature (Hammett σₘ = 0.39) also potentiates side chain basicity, facilitating lysosomal accumulation critical for antimalarial action [3].
Beyond antimalarial effects, brominated quinolines exhibit enhanced anticancer potential through topoisomerase inhibition and DNA intercalation. The bromine atom facilitates intercalative binding through dispersion forces with DNA base pairs while enabling oxidative activation to reactive intermediates that alkylate molecular targets. Bromine substitution also modulates the compound's redox potential, influencing antioxidant activity relevant to neuroprotection. The hydroxyl group at C7 provides a site for metabolic conjugation while contributing antioxidant capacity through radical scavenging [2] [5] [10].
The synthesis of brominated quinolines has evolved from early condensation methods to sophisticated catalytic approaches, with 4-Bromoquinolin-7-ol synthesis reflecting this technological progression. Initial synthetic routes relied on Skraup or Doebner-von Miller quinoline syntheses followed by electrophilic bromination. Classical Skraup synthesis involved condensation of 3-bromoaniline with glycerol under strongly acidic conditions (sulfuric acid), with nitrobenzene as oxidant, yielding 7-bromoquinoline as the principal product. Subsequent regioselective bromination at C4 proved challenging due to competing electrophilic substitution at electron-rich positions (C5/C8), resulting in complex mixtures requiring tedious separation [1] [5].
Modern synthetic approaches employ halogen-selective cross-coupling and directed ortho-metalation strategies to achieve precise bromine placement. A significant advancement involves the preparation of 7-Bromo-4-chloroquinoline as a versatile synthetic intermediate. This route begins with condensation of 3-bromoaniline with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and trimethyl orthoformate to form enamine intermediate 5. Microwave-accelerated cyclization yields regioisomers 6a (7-bromo) and 6b (5-bromo) in a 2:1 ratio. Treatment with phosphorus oxychloride (POCl₃) simultaneously chlorinates the C4 position and enables chromatographic separation of 7a (7-bromo-4-chloroquinoline) from isomer 7b (5-bromo-4-chloroquinoline). Hydrolysis of the C4-chlorine in 7a under basic conditions then provides 4-Bromoquinolin-7-ol with high regiochemical fidelity [1] [3].
Table 2: Evolution of Synthetic Approaches to 4-Bromoquinolin-7-ol
Synthetic Era | Key Methodology | Limitations | Advances |
---|---|---|---|
Early 20th Century | Skraup/Doebner-von Miller synthesis | Low regioselectivity, harsh conditions | Access to quinoline core |
Electrophilic bromination | Mixtures of mono/polybrominated products | Introduction of bromine | |
Mid-Late 20th C. | Directed ortho-metalation (DoM) | Requires directing groups, sensitive reagents | Improved regiocontrol |
Sandmeyer reaction (diazotization/bromination) | Limited to aniline precursors | Regiospecific bromination | |
21st Century | Microwave-assisted cyclization | Specialized equipment required | Reduced reaction times, improved yields |
Transition metal-catalyzed cross-coupling | Catalyst cost, sensitivity to functional groups | Late-stage functionalization, modular synthesis |
Contemporary catalytic methods employ nickel- and iridium-catalyzed dehydrogenative condensation for constructing the quinoline ring. Nickel-catalyzed synthesis utilizes α-2-aminoaryl alcohols and ketones undergoing sequential dehydrogenation and condensation, achieving yields up to 93% with low catalyst loading. Iridium catalysis, particularly using NHC-Ir(I) complexes (NHC = N-heterocyclic carbene), facilitates acceptorless dehydrogenative cyclization via a borrowing hydrogen pathway under aerobic conditions, liberating hydrogen gas as the sole byproduct. These atom-economical methods provide sustainable routes to brominated quinolines without requiring pre-halogenated precursors [5].
Table 3: Modern Catalytic Methods for Bromoquinoline Synthesis
Catalytic System | Reaction Type | Conditions | Yield Range | Advantages |
---|---|---|---|---|
Ni(II)-diradical complex | Dehydrogenative condensation | <100°C, aerial conditions | 75-93% | Biomimetic, ligand-centered radicals |
NHC-Ir(I) complexes | Acceptorless dehydrogenative coupling | Air atmosphere, KOH co-catalyst | 70-88% | Liberates H₂, ppm catalyst loading |
[RhCp*Cl₂]₂ | Hydrazone-alkyne coupling | Base/oxidant-free, acetonitrile | 65-82% | Functional group tolerance |
Pd/Cu bimetallic | Ullmann diaryl ether formation | High temperature, DMSO | 60-75% | Enables 7-aryloxyquinoline derivatives |
The synthetic versatility of 4-Bromoquinolin-7-ol is further demonstrated through its application as a platform for derivatization. The bromine at C4 participates efficiently in cross-coupling reactions (Suzuki, Negishi, Stille) for biaryl formation, while the hydroxyl group undergoes alkylation or acylation. These transformations enable the generation of diverse libraries for biological evaluation, particularly in antimalarial and anticancer drug discovery programs where systematic variation of the C7 substituent has revealed profound effects on target affinity and selectivity [3] [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7